molecular formula C10H10N4O2S B215267 2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-3-methylpyridine

2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-3-methylpyridine

Cat. No. B215267
M. Wt: 250.28 g/mol
InChI Key: AHSZKQFECRMPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-3-methylpyridine, also known as NMS-P118, is a novel small molecule that has been extensively studied for its potential use in scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Mechanism of Action

2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-3-methylpyridine inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate proteins, which are involved in various cellular processes. CK2 is overexpressed in various types of cancer, and its inhibition by 2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-3-methylpyridine has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-3-methylpyridine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of CK2 in vitro and in vivo, and its inhibition of CK2 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, 2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-3-methylpyridine has been shown to inhibit the growth of tumor xenografts in mice.

Advantages and Limitations for Lab Experiments

2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-3-methylpyridine has several advantages as a research tool. It is a potent and selective inhibitor of CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. However, there are also some limitations to its use. 2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-3-methylpyridine has poor solubility in aqueous solutions, which can make it difficult to use in some experiments. In addition, its inhibitory activity can be affected by the presence of other proteins and molecules in the cell.

Future Directions

There are several future directions for research on 2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-3-methylpyridine. Firstly, its potential as an anticancer agent needs to be further explored, particularly in combination with other anticancer drugs. Secondly, its potential use in other areas, such as DNA repair and circadian rhythm regulation, needs to be further investigated. Finally, the development of more potent and selective inhibitors of CK2, based on the structure of 2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-3-methylpyridine, could lead to the development of new drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-3-methylpyridine involves several steps. Firstly, 2-bromo-3-methylpyridine is reacted with sodium hydride to form the corresponding sodium salt. Then, 4-nitro-1-methyl-1H-imidazole-5-thiol is added to the reaction mixture, followed by the addition of copper(I) iodide as a catalyst. The reaction is heated to reflux, and 2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-3-methylpyridine is obtained after purification by column chromatography.

Scientific Research Applications

2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-3-methylpyridine has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of CK2, which is overexpressed in various types of cancer and is associated with poor prognosis. Therefore, 2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-3-methylpyridine has been investigated as a potential anticancer agent. In addition, CK2 is also involved in various other cellular processes, such as DNA repair and circadian rhythm regulation, and 2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-3-methylpyridine has been studied for its potential use in these areas as well.

properties

Product Name

2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-3-methylpyridine

Molecular Formula

C10H10N4O2S

Molecular Weight

250.28 g/mol

IUPAC Name

3-methyl-2-(3-methyl-5-nitroimidazol-4-yl)sulfanylpyridine

InChI

InChI=1S/C10H10N4O2S/c1-7-4-3-5-11-9(7)17-10-8(14(15)16)12-6-13(10)2/h3-6H,1-2H3

InChI Key

AHSZKQFECRMPII-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)SC2=C(N=CN2C)[N+](=O)[O-]

Canonical SMILES

CC1=C(N=CC=C1)SC2=C(N=CN2C)[N+](=O)[O-]

Origin of Product

United States

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